Comparative Antiproliferative Activity: 6-Styryl-3-pyridazinol vs. 3,6-Disubstituted Pyridazine Class in Breast Cancer Cell Lines
6-Styryl-3-pyridazinol exhibits differential cytotoxic potency across breast cancer cell lines. In T-47D cells, the compound demonstrates high activity with an IC50 < 10 µM, whereas against MDA-MB-231 cells, the IC50 is < 15 µM, indicating moderate activity. In contrast, activity against the SKOV-3 ovarian cancer cell line is low, with an IC50 > 100 µM . This profile can be benchmarked against a broader series of 3,6-disubstituted pyridazines, where anti-proliferative IC50 values against T-47D range from 0.43 ± 0.01 µM to 35.9 ± 1.18 µM [1]. The position of 6-styryl-3-pyridazinol within this distribution (IC50 < 10 µM) places it among the more active, albeit not the most potent, members of this structural class, providing a quantitative reference point for SAR studies.
| Evidence Dimension | In vitro antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | T-47D: < 10 µM; MDA-MB-231: < 15 µM; SKOV-3: > 100 µM |
| Comparator Or Baseline | 3,6-Disubstituted pyridazine series: T-47D IC50 range = 0.43–35.9 µM |
| Quantified Difference | Target compound IC50 < 10 µM falls within the active range (0.43–35.9 µM) but is ~23-fold less potent than the submicromolar lead compound 11m (IC50 = 0.43 µM) |
| Conditions | Human breast cancer T-47D and MDA-MB-231 cell lines; ovarian cancer SKOV-3 cell line |
Why This Matters
This quantitative activity profile defines the compound's utility as a reference standard or starting scaffold in anticancer SAR campaigns, enabling informed selection based on potency tier relative to known class leaders.
- [1] Sabt, A., et al. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1616-1630. View Source
